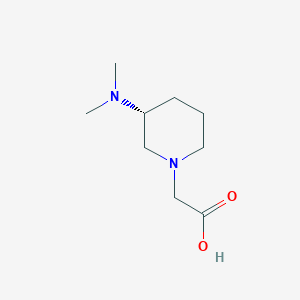
((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in diabetes management and neuroprotection. Its molecular formula is C9H16N2O2, and it features a chiral center, which allows for the existence of two enantiomers, with the (R)-enantiomer being the focus of biological studies.
The compound primarily exhibits its biological activity through the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. By inhibiting DPP-IV, this compound can enhance insulin secretion and lower blood glucose levels, making it a promising candidate for treating type 2 diabetes mellitus and related metabolic disorders.
Neuroprotective Effects
In addition to its antidiabetic properties, preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. This dual action—modulating metabolism while offering neuroprotection—sets it apart from other similar compounds.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Diabetes Management
A study highlighted that this compound effectively lowered blood sugar levels in diabetic models through its DPP-IV inhibitory activity. In vitro assays demonstrated significant inhibition of DPP-IV, supporting its potential as a therapeutic agent for diabetes.
Anticancer Activity
Emerging studies on piperidine derivatives suggest potential anticancer properties. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. However, more extensive research is required to confirm these effects specifically for this compound .
Comparison with Similar Compounds
The uniqueness of this compound can be further understood by comparing it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| ((S)-3-Dimethylamino-piperidin-1-yl)-acetic acid | Enantiomer of the target compound | Different biological activity profile |
| Sitagliptin | Dipeptidyl peptidase IV inhibitor | Established use in type 2 diabetes treatment |
| Saxagliptin | Another DPP-IV inhibitor | Different pharmacokinetics and dosing regimen |
| ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid | Acetylated derivative | Potential differences in solubility and bioavailability |
Properties
IUPAC Name |
2-[(3R)-3-(dimethylamino)piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10(2)8-4-3-5-11(6-8)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZVIOXVYMSUOF-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCN(C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














